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Compound of Interest

Compound Name: 2,3-Dichlorobenzyl alcohol

Cat. No.: B150960

Introduction

2,3-Dichlorobenzyl alcohol and its derivatives are valuable building blocks in the synthesis of
complex pharmaceutical intermediates. Their specific substitution pattern allows for the
introduction of key structural motifs in pharmacologically active molecules. This document
provides detailed application notes and protocols for the use of a key derivative, 2,3-dichloro-6-
nitrobenzyl alcohol, in the synthesis of a crucial intermediate for the platelet-reducing agent,
Anagrelide.

Application: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate, a Key Intermediate for
Anagrelide

Anagrelide is a medication used to treat essential thrombocythemia, a condition characterized
by the overproduction of blood platelets.[1] A critical intermediate in the synthesis of Anagrelide
is ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate. The synthesis of this intermediate can be
efficiently achieved starting from 2,3-dichlorobenzaldehyde, proceeding through the key
intermediate 2,3-dichloro-6-nitrobenzyl alcohol.

The overall synthetic workflow is depicted below:
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Figure 1: Synthetic workflow for the preparation of the Anagrelide intermediate.

Experimental Protocols

The following protocols detail the steps for the synthesis of ethyl N-(6-amino-2,3-
dichlorobenzyl)glycinate.
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Protocol 1: Synthesis of 2,3-Dichloro-6-nitrobenzaldehyde
This protocol describes the nitration of 2,3-dichlorobenzaldehyde.

o Materials: 2,3-dichlorobenzaldehyde, Concentrated Sulfuric Acid (95-98% wi/w),
Concentrated Nitric Acid (69-71% wi/w), Ice.

e Procedure:

o In a suitable reaction vessel, dissolve 40 g of 2,3-dichlorobenzaldehyde in 160 mL of

concentrated sulfuric acid.
o Cool the solution to 20-25°C.

o Slowly add 24.7 g of concentrated nitric acid over 20 minutes, maintaining the temperature
between 20-30°C using an ice bath.

o Stir the reaction mixture at room temperature for 1 hour.

o Pour the reaction mixture into 600 mL of water in portions.

o Stir the resulting suspension for 2 hours and then filter.

o Wash the filter cake with water (3 x 50 mL) and dry under vacuum to yield the product.[2]
Protocol 2: Synthesis of 2,3-Dichloro-6-nitrobenzyl alcohol
This protocol details the reduction of the aldehyde to the corresponding alcohol.

e Materials: 2,3-dichloro-6-nitrobenzaldehyde, Methylene Chloride, Sodium Borohydride,
Methanol, Water.

e Procedure:

o To a clean and dry flask, add 2000 mL of methylene chloride and 120 g of sodium
borohydride.

o Cool the mixture to 0-5°C.
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o Slowly add 100 mL of methanol over 20 minutes.

o Add a solution of 500 g of 2,3-dichloro-6-nitrobenzaldehyde in 2000 mL of methylene
chloride over 2 hours, maintaining the temperature at 0-5°C.

o Stir the contents at 0-5°C for 1 hour.
o After reaction completion, add 3000 mL of water and stir for 10 minutes.

o Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum to
obtain the title compound.[3][4]

Protocol 3: Synthesis of 2,3-Dichloro-6-nitrobenzyl chloride
This protocol describes the conversion of the alcohol to the benzyl chloride.
e Materials: 2,3-dichloro-6-nitrobenzyl alcohol, Triethylamine, Thionyl Chloride, Toluene, Water.

e Procedure:

[e]

Prepare a concentrated solution of 2,3-dichloro-6-nitrobenzyl alcohol.

o Add triethylamine to the solution.

o Add thionyl chloride dropwise over 15 minutes.

o Heat the solution to 45-50°C for 18 hours.

o Cool the reaction to room temperature.

o Add water and toluene to the reaction mixture and filter.

o Wash the organic layer with water and dry by azeotropic distillation.[1][5]
Protocol 4: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate

This protocol details the alkylation of ethyl glycinate.
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e Materials: 2,3-dichloro-6-nitrobenzyl chloride, Ethyl Glycinate Hydrochloride, Triethylamine,
Ethanol.

e Procedure:

o This reaction can be performed via reductive amination of 2,3-dichloro-6-
nitrobenzaldehyde with glycine ethyl ester hydrochloride in the presence of triethylamine
and a reducing agent.[6]

o Alternatively, the previously synthesized 2,3-dichloro-6-nitrobenzyl chloride is reacted with
ethyl glycine.[7]

Protocol 5: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate
This protocol describes the reduction of the nitro group to an amine.

o Materials: Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate hydrochloride, Stannous Chloride
Dihydrate, Concentrated Hydrochloric Acid.

e Procedure:

o Prepare a suspension of 30 g of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate
hydrochloride in 120 mL of concentrated hydrochloric acid.

o Separately, prepare a mixture of 88.6 g of stannous chloride dihydrate in 60 mL of
hydrochloric acid.

o Slowly add the glycine solution to the tin solution.
o Heat the resulting reaction mixture at 40-50°C for 2 hours.
o Filter the solids and dissolve the filter cake in water and methylene chloride.

o The organic phase is separated, concentrated, and the crude material is purified to yield
the final intermediate.[2] A yield of 72% has been reported for a similar reduction using
platinum on carbon as a catalyst under hydrogen pressure.[1]
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Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the

Anagrelide intermediate.

Starting .
Step . Product Reagents Yield (%) Reference
Material
2,3-Dichloro-
2,3- 5
1. Nitration Dichlorobenz ) HNOs, H2SO4  44-50 [2]
nitrobenzalde
aldehyde
hyde
2,3-Dichloro-
2,3-Dichloro-
2. Aldehyde 6- ] NaBHa, )
_ _ 6-nitrobenzyl High [31[4]
Reduction nitrobenzalde Methanol
alcohol
hyde
2,3-Dichloro- 2,3-Dichloro-
3. ] ] SOClz,
o 6-nitrobenzyl 6-nitrobenzyl ] ) - [1][5]
Chlorination ) Triethylamine
alcohol chloride
) Ethyl N-(2,3-
2,3-Dichloro- ) Ethyl
) ] dichloro-6- ]
4. Alkylation 6-nitrobenzyl ) glycinate, 66-71 [6]
) nitrobenzyl)gl i )
chloride ) Triethylamine
ycinate
Ethyl N-(2,3- Ethyl N-(6-
5. Nitro dichloro-6- amino-2,3- SnCl2:2H20, 2]
Reduction nitrobenzyl)gl  dichlorobenzy  HCI
ycinate HCI Nglycinate
5a. Ethyl N-(2,3- Ethyl N-(6-
Alternative dichloro-6- amino-2,3- Hz2, 5% Pt/C 79 1
Nitro nitrobenzyl)gl  dichlorobenzy  (sulfided)
Reduction ycinate HCI lglycinate

Mechanism of Action of Anagrelide

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://patents.google.com/patent/CN107032968A/en
https://newdrugapprovals.org/2018/04/11/anagrelide-%E3%82%A2%E3%83%8A%E3%82%B0%E3%83%AC%E3%83%AA%E3%83%89/
https://patents.google.com/patent/US20100075999A1/en
https://patents.google.com/patent/EP1700859A2/en
https://patents.google.com/patent/WO2008096145A1/en
https://patentimages.storage.googleapis.com/2d/f1/ab/2cd10bded6f0e4/EP1700859A2.pdf
https://patents.google.com/patent/CN107032968A/en
https://patents.google.com/patent/EP1700859A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Anagrelide functions by inhibiting the maturation of platelets from their precursor cells,
megakaryocytes. This is achieved through the inhibition of phosphodiesterase Il (PDE l1lI), an
enzyme that plays a crucial role in cell signaling. The inhibition of PDE Il leads to a disruption
of the signaling pathways necessary for megakaryocyte maturation, ultimately resulting in a
decreased production of platelets.
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Figure 2: Simplified signaling pathway of Anagrelide's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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